molecular formula C6H5Cl7 B057267 1,1,2,3,4,5,6-Heptachlorocyclohexane CAS No. 707-55-1

1,1,2,3,4,5,6-Heptachlorocyclohexane

Cat. No. B057267
CAS RN: 707-55-1
M. Wt: 325.3 g/mol
InChI Key: DWMMFAQCEHVJPE-UHFFFAOYSA-N
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Description

1,1,2,3,4,5,6-Heptachlorocyclohexane is a polyhalogenated organic compound consisting of a six-carbon ring with one chlorine and one hydrogen attached to each carbon . This structure has several stereoisomers, which differ by the stereochemistry of the individual chlorine substituents on the cyclohexane . It is sometimes erroneously called “benzene hexachloride” (BHC) .


Synthesis Analysis

The synthesis of 1,1,2,3,4,5,6-Heptachlorocyclohexane involves the chemical addition of chlorine to benzene . This reaction produces a mixture of several stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane . The γ-isomer, which makes up 20–25 percent of this mixture, is more soluble than the other isomers in certain solvents and can be separated from them .


Molecular Structure Analysis

The molecular structure of 1,1,2,3,4,5,6-Heptachlorocyclohexane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of benzene with excess of chlorine in the presence of sunlight produces 1,2,3,4,5,6-hexachlorocyclohexane as the major product . Also, multiple chlorination of methane is well-known, especially when chlorine is in excess .


Physical And Chemical Properties Analysis

The molecular formula of 1,1,2,3,4,5,6-Heptachlorocyclohexane is C6H6Cl6 . It has an average mass of 290.830 Da and a monoisotopic mass of 287.860077 Da .

Scientific Research Applications

  • Environmental Impact and Partitioning :

    • Lorenzo et al. (2019) studied the partitioning of chlorinated organic compounds, including heptachlorocyclohexane, from lindane production wastes to the aqueous phase. They noted that knowledge of the partitioning in water of these compounds is key to determining their fate in the environment (Lorenzo, García-Cervilla, Romero, & Santos, 2019).
  • Enzymatic Conversion in Environmental Contexts :

    • Bala et al. (2012) described the enzymatic conversion of ε-hexachlorocyclohexane and a heptachlorocyclohexane isomer, two components of technical hexachlorocyclohexane. This study highlights the role of enzymes in the biotic transformation of these compounds (Bala, Geueke, Miska, Rentsch, Poiger, Dadhwal, Lal, Holliger, & Kohler, 2012).
  • Analytical Methodologies for Soil Samples :

    • Suzuki (1984) investigated the methodology for the determination of isomeric hexachlorocyclohexanes in soils, emphasizing the need for efficient analytical techniques to assess environmental contamination by these compounds (Suzuki, 1984).
  • Chemical Synthesis and Stereochemistry :

    • Sugimura et al. (1996) studied the stereochemical aspects of the isomerization of cyclopropyl ethers to allyl ethers, providing insights into the behavior of cyclohexane derivatives during chemical transformations (Sugimura, Futagawa, Mori, Ryu, Sonoda, & Tai, 1996).
  • Synthesis of Cyclohexanetetrol Isomers :

Safety And Hazards

1,1,2,3,4,5,6-Heptachlorocyclohexane poses a health hazard to humans if ingested, inhaled, or deposited on the skin . It may cause skin irritation or rashes, nausea and vomiting, nervousness or irritability, accelerated heartbeat, convulsions or seizures, and dizziness or clumsiness .

properties

IUPAC Name

1,1,2,3,4,5,6-heptachlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMMFAQCEHVJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924706
Record name 1,1,2,3,4,5,6-Heptachlorocyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,4,5,6-Heptachlorocyclohexane

CAS RN

707-55-1, 12407-87-3
Record name 1,1,2,3,4,5,6-Heptachlorocyclohexane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlorocyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, heptachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,3,4,5,6-Heptachlorocyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,4,5,6-heptachlorocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,4,5,6-Heptachlorocyclohexane
Reactant of Route 2
1,1,2,3,4,5,6-Heptachlorocyclohexane
Reactant of Route 3
1,1,2,3,4,5,6-Heptachlorocyclohexane
Reactant of Route 4
1,1,2,3,4,5,6-Heptachlorocyclohexane
Reactant of Route 5
1,1,2,3,4,5,6-Heptachlorocyclohexane
Reactant of Route 6
1,1,2,3,4,5,6-Heptachlorocyclohexane

Citations

For This Compound
25
Citations
T Oiwa, R Yamada, M Ohno - 京都大学化学研究所報告, 1952 - repository.kulib.kyoto-u.ac.jp
Received Febreary 15, 1952 It was in 1825 that BHC was first synthesizedo), and from 1943 to 1945 it was discovered that among the four isomers of BHC which were already known at …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
A Santos, J Fernandez, J Guadano, D Lorenzo… - Environmental …, 2018 - Elsevier
α, β and γ-hexachlorocyclohexane (HCH) are persistent and bioaccumulative pollutants and they were included in the Stockholm Convention on Persistent Organic Pollutants (POPs). …
Number of citations: 61 www.sciencedirect.com
S Antonaraki, TM Triantis, E Papaconstantinou… - Catalysis Today, 2010 - Elsevier
The photocatalytic degradation of lindane (γ-1,2,3,4,5,6-hexachlorocyclohexane) has been studied in the presence of the polyoxometalate PW 12 O 40 3− in aqueous solutions. …
Number of citations: 76 www.sciencedirect.com
T Oiwa, R Yamada, M Ohno - 京都大学化学研究所報告, 1951 - repository.kulib.kyoto-u.ac.jp
It has been already reported that by the present authors (Botyu-Kagaku, 15, 86 (1950)(*') a new isomer of 1, 1, 2, 3, 4, 5, 6-heptachlorocyclohexane(mp. 55-55.5; e-hepta) was obtained …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
JF Fitzloff, J Portig, K Stein - Xenobiotica, 1982 - Taylor & Francis
1. Human liver microsomes convert lindane (gamma isomer of 1,2,3,4,5,6-hexachloro-cyclohexane) to four major primary metabolites; γ-1,2,3,4,5,6-hexachlorocyclohex-1-ene (3,6/4,5-…
Number of citations: 41 www.tandfonline.com
A Zaleska, J Hupka, A Silowiecki… - International Journal of …, 1999 - hindawi.com
Aqueous solutions containing 200mg/dm 3 of lindane, p,p-DDT and methoxychlor were photodegraded for 60 min in UV/TiO 2 /O 2 system. Sparged air was introduced into the reactor …
Number of citations: 16 www.hindawi.com
K Stein, J Portig, W Koransky - Naunyn-Schmiedeberg's Archives of …, 1977 - Springer
A major metabolite of hexachlorocyclohexane (HCH) in rats, 2,4,6-trichlorophenol (2,4,6-TCP), is shown to accumulate in suspensions of rat liver microsomes incubated with HCH in the …
Number of citations: 57 link.springer.com
S Khan, X He, JA Khan, HM Khan, DL Boccelli… - Chemical engineering …, 2017 - Elsevier
Lindane is a highly persistent chlorinated pesticide and a potent endocrine disruptor. The strong electron withdrawing property of the chlorine atoms results in a relatively low reactivity …
Number of citations: 216 www.sciencedirect.com
K Tanaka - Journal of pesticide science, 2019 - jstage.jst.go.jp
γ-BHC and dieldrin are legacy insecticides that were extensively used after the second World War. When they were banned, their modes of action and metabolism were not known. This …
Number of citations: 3 www.jstage.jst.go.jp
J Yang, F Shen, M Qiu, X Qi - Environmental Science and Pollution …, 2018 - Springer
Dehydrochlorination of lindane is commonly conducted in homogeneous alkaline solutions, possessing a series of problems such as corrosion and poor recyclability. In order to …
Number of citations: 5 link.springer.com

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